2-Methylhex-5-yn-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylhex-5-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h1,8H,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDIAYVNLDXHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153509-05-8 | |
| Record name | 2-Methylhex-5-yn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Features and Functional Group Interplay in Organic Synthesis
2-Methylhex-5-yn-2-ol is an organic compound with the chemical formula C₇H₁₂O. nih.gov Its structure is characterized by a six-carbon chain containing a terminal alkyne (a carbon-carbon triple bond) and a tertiary alcohol (a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms). cymitquimica.com The IUPAC name for this compound is this compound. nih.gov
The presence of both an alkyne and a tertiary alcohol within the same molecule gives rise to a rich and versatile reactivity profile. The terminal alkyne can participate in a wide array of chemical transformations, including additions, coupling reactions, and the formation of acetylides. masterorganicchemistry.com The tertiary alcohol group, while generally less reactive in substitution reactions compared to primary or secondary alcohols, can undergo reactions such as dehydration and can be used to direct the reactivity of neighboring groups. This duality of functional groups allows for sequential or one-pot reactions, making it an efficient intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 153509-05-8 nih.gov |
| Physical Form | Liquid sigmaaldrich.com |
Significance of Alkyne and Tertiary Alcohol Motifs in Advanced Synthesis
The alkyne functional group is a cornerstone of modern organic synthesis due to its linear geometry and the high electron density of the triple bond. nih.gov Alkynes are precursors to a vast number of other functional groups. For instance, they can be reduced to form alkenes (with specific stereochemistry, either cis or trans, depending on the reagents) or alkanes. masterorganicchemistry.com They also participate in powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling, which is instrumental in the synthesis of complex natural products and pharmaceuticals. illinois.edu The activation of alkynes by transition metals, particularly gold, has opened up new avenues for constructing complex molecular architectures. acs.org
Tertiary alcohols are important structural motifs found in many biologically active compounds and natural products. illinois.edu The synthesis of chiral tertiary propargylic alcohols, which contain both a tertiary alcohol and an alkyne, is a significant challenge in asymmetric synthesis. illinois.edu These chiral building blocks are highly valuable as they can be converted into a variety of other chiral molecules. illinois.edu The development of methods for the asymmetric addition of alkynes to ketones is a key strategy for accessing these important structures. illinois.edu
The combination of a terminal alkyne and a tertiary alcohol in 2-methylhex-5-yn-2-ol makes it a valuable precursor for creating diverse molecular scaffolds. For example, the alkyne can be used as a handle for chain extension or cyclization reactions, while the tertiary alcohol can influence the stereochemical outcome of reactions or be modified to introduce other functionalities.
Historical Context and Current Research Trajectories Involving 2 Methylhex 5 Yn 2 Ol
The synthesis of acetylenic alcohols, such as 2-methylhex-5-yn-2-ol, can be achieved through the reaction of a ketone with a metal acetylide. For instance, the reaction of acetone (B3395972) with the sodium salt of an appropriate alkyne can yield a tertiary propargylic alcohol. vaia.com A related compound, 2-methylhex-3-yn-2-ol, can be synthesized from the reaction of but-1-yne with acetone. vaia.com
Current research involving compounds with similar structural motifs, like chiral hexynones, highlights their importance as precursors in the total synthesis of complex natural products, such as photosynthetic hydroporphyrins. rsc.org These syntheses often require the careful manipulation of both alkyne and alcohol functionalities to build up the target molecule with the correct stereochemistry. rsc.org The development of new synthetic methods that utilize bifunctional molecules like this compound continues to be an active area of research, with a focus on improving efficiency, selectivity, and sustainability. The "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal alkyne, is another powerful tool that can be applied to propargylic alcohols, further expanding their synthetic utility. mdpi.com
Research into related compounds like 2-methylhex-5-en-3-yn-2-ol, which contains an additional double bond, demonstrates the broad interest in polyfunctional molecules as building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. cymitquimica.comlookchem.com The reactivity of these compounds is influenced by the interplay of all present functional groups, offering a rich field for chemical exploration. cymitquimica.com
An in-depth examination of advanced synthetic methodologies has paved the way for the creation of this compound and its structurally related analogs. These developments are crucial for accessing novel chemical entities with potential applications in various fields of chemical synthesis. Research has focused on efficient construction of the core carbon framework, precise introduction of functional groups, and the use of these molecules as platforms for further chemical elaboration.
Stereochemical Aspects in the Synthesis and Reactions of 2 Methylhex 5 Yn 2 Ol Derivatives
Strategies for Asymmetric Synthesis of Chiral Hexynol (B8569683) Analogues
The creation of chiral propargylic alcohols, including analogues of 2-methylhex-5-yn-2-ol, is a significant focus in synthetic organic chemistry due to their utility as building blocks for complex molecules. oup.com A variety of methods have been developed to achieve high enantioselectivity in these syntheses.
One prominent strategy involves the asymmetric addition of alkynes to aldehydes or ketones . This can be facilitated by chiral catalysts. For instance, the use of organozinc compounds in the presence of a chiral catalyst can lead to the formation of enantioenriched allylic and propargylic alcohols. google.com A general procedure involves adding an organozinc compound to an aldehyde in the presence of a catalyst like (-)-MIB (a menthol-derived ligand) to form an allylic alkoxide, which can then be further manipulated. google.com
Enzymatic kinetic resolution offers another powerful approach. Racemic mixtures of hexynol derivatives can be resolved using lipases, such as Candida antarctica lipase (B570770) B (CAL-B). In this process, one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. For example, racemic 3-methylhex-5-en-3-ol has been successfully resolved using immobilized CAL-B in vinyl acetate (B1210297).
Furthermore, chiral pool synthesis utilizes naturally occurring chiral molecules as starting materials. For example, the synthesis of (R)-all-trans-13,14-dihydroretinol and its corresponding retinoic acid has been achieved starting from (R)-(+)-methylsuccinic acid. acs.org This multi-step synthesis involves the creation of a key propargyl alcohol intermediate. acs.org
The Sharpless asymmetric epoxidation is another cornerstone of asymmetric synthesis that can be applied to precursors of chiral hexynols. This method allows for the enantioselective epoxidation of allylic alcohols, which can then be converted to the desired propargylic alcohol derivatives. renyi.hu
Below is a table summarizing various asymmetric synthesis strategies for chiral hexynol analogues.
| Strategy | Description | Example Catalyst/Reagent | Key Feature |
| Asymmetric Alkynylation | Addition of an alkyne to a prochiral carbonyl group using a chiral catalyst. | Organozinc compounds with chiral ligands | Creates a new stereocenter with high enantioselectivity. |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer of a racemic mixture. | Candida antarctica lipase B (CAL-B) | Separates enantiomers of a racemic alcohol. |
| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | (R)-(+)-Methylsuccinic acid | The chirality is derived from the starting material. acs.org |
| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of an allylic alcohol precursor. | Ti(O-iPr)₄, (+)- or (-)-DET | Creates chiral epoxides that are precursors to chiral alcohols. google.comrenyi.hu |
Diastereoselective Transformations Influenced by Existing Stereocenters
When a molecule already contains one or more stereocenters, these can direct the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselection. In the context of this compound derivatives, an existing chiral center can influence the formation of new stereocenters, leading to a preponderance of one diastereomer over others.
A key example is the alkylation of chiral enolates . Chiral auxiliaries, such as those derived from amino acids like D-phenylalanine, can be attached to a substrate to form an N-acyl oxazolidinone. renyi.hu The subsequent generation of a boron enolate and its reaction with an electrophile proceeds with high diastereoselectivity, dictated by the steric hindrance of the chiral auxiliary. renyi.hu
Similarly, in aldol (B89426) addition reactions , a chiral center on either the enolate or the aldehyde can influence the stereochemistry of the newly formed alcohol and adjacent carbon. For instance, the reaction of a chiral glycine (B1666218) enolate derivative with (2R, 4E)-2-methyl-4-hexenal has been explored, demonstrating the influence of existing stereocenters on the reaction's diastereoselectivity. renyi.hu
The stereoselectivity of epoxidation reactions of allylic alcohols is also highly dependent on the existing stereocenter at the alcohol-bearing carbon. The relative orientation of the substituents around the double bond and the stereogenic center in the transition state determines the diastereomeric outcome. google.com
The following table presents examples of diastereoselective transformations.
| Transformation | Controlling Feature | Typical Outcome |
| Alkylation of Chiral Enolates | Steric hindrance from a chiral auxiliary. | High diastereoselectivity (>99%). renyi.hu |
| Aldol Addition | Existing stereocenter on the enolate or aldehyde. | Predominant formation of one diastereomer. renyi.hu |
| Epoxidation of Chiral Allylic Alcohols | Relative orientation of substituents in the transition state. | High diastereoselectivity. google.com |
Chiral Auxiliary and Organocatalytic Approaches in Propargylic Alcohol Chemistry
The use of chiral auxiliaries and organocatalysts represents a powerful strategy for achieving asymmetry in the synthesis of propargylic alcohols and their derivatives.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. Evans' asymmetric synthesis methodology, which utilizes oxazolidinone auxiliaries derived from amino acids, is a classic example. renyi.hu This approach has been successfully used to synthesize all four isomers of β-methylphenylalanine, showcasing its power in controlling stereochemistry. renyi.hu
Organocatalysis , the use of small organic molecules as catalysts, has emerged as a major area in asymmetric synthesis. acs.org Chiral amines and phosphines are common organocatalysts for the Baylis-Hillman reaction, which forms a carbon-carbon bond between an activated alkene and an electrophile, often creating a chiral center. acs.org For example, L-proline-derived catalysts have been used to facilitate enantioselective aldol reactions, leading to chiral alcohol products.
Chiral phosphinothiourea organocatalysts have also been developed for asymmetric Baylis-Hillman reactions, demonstrating high selectivity with a range of substrates. acs.org These catalysts often work by activating the substrate through the formation of a chiral enamine or iminium ion intermediate.
The table below details some chiral auxiliary and organocatalytic approaches.
| Approach | Catalyst/Auxiliary Type | Reaction Type | Key Principle |
| Chiral Auxiliary | Oxazolidinones (Evans' auxiliaries) | Alkylation, Aldol reactions | Temporary incorporation of a chiral moiety to direct stereochemistry. renyi.hu |
| Organocatalysis | L-proline derivatives | Aldol reactions | Formation of a chiral enamine intermediate. |
| Organocatalysis | Chiral Phosphinothioureas | Baylis-Hillman reaction | Bifunctional activation of substrates. acs.org |
Computational Chemistry and Theoretical Studies on 2 Methylhex 5 Yn 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. For 2-Methylhex-5-yn-2-ol, such calculations would typically involve determining its optimized molecular geometry, distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). These parameters are crucial for understanding the molecule's stability and predicting its behavior in chemical reactions.
Reactivity descriptors, such as electrostatic potential maps, atomic charges, and Fukui functions, could be derived from the calculated electronic structure. These descriptors would help in identifying the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-rich alkyne group and the oxygen atom of the hydroxyl group would be expected to be key sites for reactivity.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -9.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | 1.5 eV | Indicates susceptibility to nucleophilic attack |
| Dipole Moment | 1.8 D | Relates to polarity and intermolecular interactions |
| Electron Density on Oxygen | High | Suggests a site for protonation or coordination |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research for this compound is unavailable.
Mechanistic Investigations through Density Functional Theory (DFT) and Ab Initio Methods
DFT and ab initio methods are powerful tools for elucidating reaction mechanisms by calculating the potential energy surfaces of chemical reactions. For this compound, these methods could be used to study various transformations, such as its hydration, oxidation, or participation in coupling reactions.
A typical study would involve identifying the structures of reactants, transition states, intermediates, and products. The calculated activation energies would provide insights into the reaction kinetics, while the reaction energies would indicate the thermodynamic feasibility of different pathways. For example, the mechanism of the Meyer-Schuster rearrangement, a common reaction for propargyl alcohols, could be investigated to understand the role of the methyl substituents on the reaction pathway and stereoselectivity.
Conformation Analysis and Molecular Dynamics Simulations
The flexible alkyl chain of this compound allows it to adopt various conformations. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, would aim to identify the most stable conformers and the energy barriers between them. This information is important as the reactivity and spectroscopic properties of the molecule can be influenced by its conformation.
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, the vibrational frequencies (IR spectrum) and nuclear magnetic resonance (NMR) chemical shifts could be calculated. Comparing these predicted spectra with experimental data can confirm the structure of the molecule and help in the assignment of spectral features.
Furthermore, computational chemistry can be employed to explore and predict potential reaction pathways. By simulating the interaction of this compound with various reagents under different conditions, new and potentially useful chemical transformations could be discovered, guiding future experimental work.
Synthetic Utility and Applications of 2 Methylhex 5 Yn 2 Ol As a Precursor in Complex Molecule Synthesis
Role as a Key Building Block in the Construction of Natural Products
The structural framework of 2-Methylhex-5-yn-2-ol is embedded within several natural products and their synthetic intermediates. While direct total syntheses starting from this specific alcohol are not extensively documented in high-profile natural products, its analogs and derivatives play crucial roles. For instance, the closely related chiral hex-5-yn-2-ones are vital precursors for creating the chiral pyrroline (B1223166) units found in photosynthetic tetrapyrrole macrocycles like bacteriochlorophyll (B101401) a. rsc.org The synthesis of these key building blocks involves creating a densely functionalized six-carbon scaffold with multiple stereocenters, a structure analogous to what could be derived from this compound. rsc.org
In a similar vein, the synthesis of fragments of marine natural products, such as the C1-C7 segment of amphidinolide C, utilizes branched unsaturated alcohols that can be conceptually derived from precursors like this compound through reactions like allylation. Furthermore, studies toward the synthesis of the complex marine natural products Phormidolides B-D involve the preparation of polyhydroxylated carbon chains. ub.edu One of the key steps is the indium-mediated propargylation of an aldehyde to create a homopropargyl alcohol, resulting in a structure named (3R)-2-((4S,6R)-6-((1R)-1-((4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)-2-methylhex-5-yn-3-ol, which contains the core hex-5-yn-ol skeleton. ub.edu
The synthesis of the core structure of Cruentaren A, a benzolactone natural product, also employs a building block derived from a related alkyne. Specifically, the synthesis involves the coupling of an aryl bromide with an epoxide, followed by transformations to yield (2R,3S)-1-[3,5-Dimethoxy-2-(methoxymethyl)-phenyl]-3-methylhex-5-yn-2-ol, demonstrating the utility of the hexynol (B8569683) framework in constructing complex aromatic natural products.
Application in the Synthesis of Pharmacologically Relevant Compounds
The utility of alkyne-containing building blocks is prominent in medicinal chemistry for the synthesis of pharmacologically active molecules. The terminal alkyne of this compound is particularly useful for coupling reactions, while the tertiary alcohol can direct stereochemistry or be modified.
A notable application is in the synthesis of fentanyl analogs. Although a related starting material, 2-methylhex-5-en-3-yn-2-ol, was used to synthesize phenaridine (B1208922) (2,5-dimethylfentanyl), the underlying strategy highlights the importance of such C7 scaffolds in building the piperidine (B6355638) ring system central to this class of potent opioid analgesics. nih.gov
Furthermore, the synthesis of new isoxazolyl steroids as potential anti-prostate cancer agents utilizes ynones derived from steroid backbones. mdpi.com For example, 1-((17R)-3β-((tert-Butyldimethylsilyl)oxy)-androst-5-en-17-yl)-5-methylhex-3-yn-2-one is prepared and subsequently cyclized with hydroxylamine (B1172632) to form the bioactive isoxazole (B147169) ring. mdpi.com This demonstrates how the acetylenic ketone functionality, readily accessible from an alcohol like this compound via oxidation, is a key component in constructing heterocyclic systems on complex steroidal frameworks. mdpi.com These compounds have been shown to inhibit androgen receptor signaling, a key pathway in prostate cancer. mdpi.com
The table below summarizes the application of related structures in synthesizing pharmacologically relevant compounds.
| Precursor Class | Target Compound Class | Therapeutic Area | Reference |
| Enynols | Fentanyl Analogs (e.g., Phenaridine) | Analgesia | nih.gov |
| Acetylenic Ketones on Steroid Scaffolds | Isoxazolyl Steroids | Anti-cancer (Prostate) | mdpi.com |
| Functionalized Hexynols | Benzolactone Enamides (V-ATPase inhibitors) | Enzyme Inhibition |
Utilization in the Development of Novel Polymer Architectures and Advanced Materials
The bifunctional nature of this compound, possessing both a polymerizable alkyne group and a hydroxyl group, makes it a candidate for the synthesis of functional polymers. The terminal alkyne can participate in various polymerization reactions, including polyaddition and cyclotrimerization, to form the polymer backbone. The pendant hydroxyl groups can then be used for post-polymerization modification, allowing for the introduction of other functionalities or for influencing the polymer's physical properties, such as solubility and hydrophilicity.
While specific research focusing exclusively on the polymerization of this compound is not widely detailed, the polymerization of related propargyl alcohols is a known method for creating polyacetylene derivatives with helical structures and interesting optical or electronic properties. The tertiary alcohol group in this compound can influence the stereochemistry of the polymerization process, potentially leading to polymers with specific tacticity and ordered architectures. The presence of both double and triple bonds in related enynol structures, such as 2-methylhex-3-en-5-yn-2-ol, is noted to make them prone to polymerization, particularly under acidic conditions.
Precursor for the Generation of Diverse Organic Scaffolds and Heterocyclic Systems
The reactivity of the alkyne and alcohol functionalities in this compound and its analogs allows for its transformation into a variety of important organic structures, especially heterocycles.
One significant application involves nih.govcymitquimica.com-sigmatropic rearrangements. For example, the reaction of the related 2-methylhex-5-en-3-yn-2-ol with diphenylchlorophosphine leads to an unstable alkenynyl phosphinite, which undergoes a nih.govcymitquimica.com-sigmatropic rearrangement to form diphenyl 3-methylhexa-1,3,4-trien-3-yl phosphine (B1218219) oxide. researchgate.net This vinylallenyl phosphine oxide is a versatile intermediate for electrophilic cyclization reactions, yielding various phosphorus-containing heterocycles. researchgate.net
Similarly, electrophile-induced cyclization of related enynol derivatives is a powerful tool. The reaction of 3-methyl-1-penten-4-yn-3-ol (B105895) with phenylsulfenyl chloride, followed by a nih.govcymitquimica.com-sigmatropic rearrangement, produces a trienyl sulfoxide (B87167) that can undergo electrophilic cyclization to form five-membered heterocycles like 5H-1,2-oxathiol-2-ium salts. researchgate.net
The terminal alkyne is also a perfect handle for transition-metal-catalyzed reactions. For instance, silver-catalyzed cascade reactions have been used to convert related diols into heterocyclic compounds. tesisenred.net The synthesis of highly substituted anilines, precursors to complex heterocycles like carbazoles and quinolines, has been achieved through the reaction of ynamides with vinylketenes. mit.edu The ynamide precursor, 2-(2-Hydroxyethyl)-5,6-dimethyl-3-((5-methylhex-5-en-3-yn-2-yl)amino)phenyl trifluoromethanesulfonate, incorporates a structure closely related to this compound. mit.edu
The table below provides examples of transformations and the resulting scaffolds.
| Starting Material Type | Reaction Type | Resulting Scaffold/Heterocycle | Reference |
| Enynol | nih.govcymitquimica.com-Sigmatropic Rearrangement & Cyclization | Phosphorylated heterocycles | researchgate.net |
| Enynol | nih.govcymitquimica.com-Sigmatropic Rearrangement & Cyclization | 5H-1,2-oxathiol-2-ium salts | researchgate.net |
| Ynamide derivative | Benzannulation/Cyclization Cascade | Substituted Anilines, Quinolines, Carbazoles | mit.edu |
| Diol derivative | Silver-Catalyzed Cascade | Heterocyclic compounds | tesisenred.net |
Future Research Directions and Emerging Opportunities for 2 Methylhex 5 Yn 2 Ol Chemistry
Integration into Sustainable and Green Chemistry Methodologies
A significant future direction for 2-methylhex-5-yn-2-ol chemistry lies in its alignment with the principles of green and sustainable chemistry. The focus is on developing processes that are atom-economical, utilize renewable feedstocks, and minimize waste.
One of the most promising applications is the utilization of carbon dioxide (CO2) as a C1 building block. Research on other propargylic alcohols has demonstrated their successful reaction with CO2 to form α-alkylidene cyclic carbonates. rsc.orgrsc.orgmdpi.com This transformation is a prime example of CO2 valorization, turning a greenhouse gas into valuable chemical intermediates. Future studies on this compound could explore its efficacy in this formal [3+2] cycloaddition. Catalytic systems, often based on copper or silver, facilitate this reaction under increasingly mild conditions, sometimes even at atmospheric pressure and room temperature. rsc.orgrsc.org The resulting carbonate from this compound would be a highly functionalized molecule, ready for further synthetic transformations.
These CO2-derived carbonates can participate in tandem or one-pot reactions. For instance, subsequent reactions with nucleophiles like amines or alcohols can yield important structures such as oxazolidinones and unsymmetrical carbonates without the need for isolating the intermediate carbonate. mdpi.com This approach enhances process efficiency and reduces waste, adhering to green chemistry ideals. The development of recyclable catalytic systems, such as those based on ionic liquids or polymer-supported catalysts, will be crucial for making these processes economically and environmentally viable. rsc.orgacs.org
Table 1: Potential Green Chemistry Applications for this compound
| Application Area | Reaction Type | Potential Product | Green Chemistry Principle |
|---|---|---|---|
| CO2 Valorization | Carboxylative Cycloaddition | α-Alkylidene Cyclic Carbonate | Atom Economy, Use of Renewable Feedstocks |
| Tandem Synthesis | Cycloaddition-Aminolysis | Oxazolidinones | Process Intensification, Waste Reduction |
Exploration of Novel Catalytic Systems for Efficient Transformations
The reactivity of the alkyne and alcohol groups in this compound makes it a prime substrate for a wide array of catalytic transformations. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to control the selectivity and efficiency of these reactions.
Gold-catalyzed reactions of propargylic alcohols are a particularly rich area of investigation. Gold catalysts are known to activate the alkyne moiety towards nucleophilic attack, enabling transformations like the Meyer-Schuster rearrangement to form α,β-unsaturated ketones. ucl.ac.uk For a tertiary alcohol like this compound, this could provide a direct route to valuable enone structures. Furthermore, gold catalysis can facilitate complex cycloisomerization and tandem reactions, building molecular complexity in a single step. nih.govacs.orgfrontiersin.org
Palladium and copper-based catalysts also hold immense potential. Palladium complexes have been used for the kinetic resolution of tertiary propargylic alcohols through asymmetric carboxylation, yielding optically active alcohols and acids. rsc.org Similarly, copper-hydride catalyzed kinetic resolution via enantioselective silylation is another promising strategy for accessing chiral derivatives of this compound. researchgate.net The development of catalysts that facilitate selective C-C and C-O bond formation is another key area. For instance, Sonogashira coupling, catalyzed by palladium and copper, could be used to link the terminal alkyne of this compound with aryl or vinyl halides, creating more complex molecular scaffolds. oup.comnih.gov
Table 2: Emerging Catalytic Systems for this compound Transformations
| Catalyst Type | Transformation | Potential Outcome |
|---|---|---|
| Gold (Au) Complexes | Meyer-Schuster Rearrangement | α,β-Unsaturated Ketones |
| Gold (Au) Complexes | Cycloisomerization | Complex Heterocycles/Carbocycles |
| Palladium (Pd) Complexes | Asymmetric Carboxylation | Chiral Propargylic Alcohols & Allenoic Acids |
| Copper (Cu) Complexes | Enantioselective Silylation | Chiral Silyl Ethers & Alcohols |
| Ruthenium (Ru) Complexes | [2+2] Cycloaddition | Functionalized Cyclobutenes |
Application in Supramolecular Chemistry and Self-Assembly Processes
The dual functionality of this compound—a hydrogen-bond-donating hydroxyl group and a metal-coordinating/hydrogen-bond-accepting alkyne group—makes it an intriguing candidate for supramolecular chemistry and the design of self-assembling systems.
Research has shown that propargylic alcohols can act as effective low-molecular-weight organogelators. nih.govthegoodscentscompany.comscispace.com The interplay of hydrogen bonding from the alcohol and π-stacking or other weak interactions involving the alkyne can lead to the formation of fibrous networks that immobilize solvent molecules. Future work could investigate the gelation capabilities of this compound in various nonpolar liquids, exploring how its specific structure influences the properties of the resulting gels.
In the realm of crystal engineering, the hydrogen-bonding patterns of alkynols are a subject of study. acs.orgacs.org The hydroxyl group of this compound can form predictable motifs, such as tetrameric squares or chains, which can be used to direct the assembly of larger, more complex solid-state architectures. acs.org Furthermore, the terminal alkyne group can participate in unconventional hydrogen bonds, such as C-H···π interactions, or coordinate to metal centers, providing additional tools for controlling molecular assembly. acs.orgruben-group.de The deprotonated alkynyl group can form robust ionic hydrogen bonds, triggering the formation of stable, close-packed supramolecular islands on surfaces like copper. ruben-group.de This suggests potential applications in creating ordered molecular layers and nanostructures on substrates.
Interdisciplinary Research Foci at the Interface of Organic Chemistry and Materials Science
The intersection of organic chemistry and materials science presents significant opportunities for this compound. Its terminal alkyne is a versatile functional handle for incorporation into polymeric structures, leading to new materials with tailored properties.
One major avenue is the use of this compound as a monomer or a functional comonomer in polymerization reactions. Alkynes are valuable precursors for conjugated polymers, which are key materials in organic electronics. oup.com While direct polymerization of terminal alkynes can be challenging, modern catalysts are expanding the scope of possibilities, including the synthesis of novel cyclic polymers. nsf.govrsc.orgrsc.org The hydroxyl group on this compound would impart specific properties, such as hydrophilicity and a site for post-polymerization modification, to the resulting polymer.
The alkyne group is also a perfect candidate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the straightforward functionalization of polymers or surfaces. For example, this compound could be used to create alkyne-functionalized polymers via other methods (e.g., ring-opening metathesis polymerization of a norbornene derivative carrying the molecule as a pendant group), which can then be "clicked" with azide-containing molecules to attach a wide variety of functionalities. acs.orgrawsource.com This modular approach is powerful for creating specialty polymers, functional coatings, and advanced composite materials. rawsource.com
Table 3: Potential Applications of this compound in Materials Science
| Material Type | Synthetic Strategy | Key Functional Groups | Potential Application |
|---|---|---|---|
| Functional Polymers | Direct Polymerization of Alkyne | Alkyne, Hydroxyl | Organic Electronics, Sensors |
| Surface Coatings | Post-Polymerization Modification (Click Chemistry) | Alkyne for CuAAC | Biocompatible Surfaces, Anti-fouling Coatings |
| Composite Materials | Cross-linking Agent | Alkyne, Hydroxyl | High-Strength, Lightweight Composites |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-Methylhex-5-yn-2-ol with high purity in laboratory settings?
- Methodology : Use controlled alkynylation reactions, such as Sonogashira coupling, to introduce the alkyne group. Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side products like terminal alkyne oligomers. Post-synthesis, employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) for purification. Monitor purity via GC-MS or NMR (e.g., absence of proton signals at δ 2.5–3.0 ppm for residual alkynylation catalysts) .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?
- Methodology :
- ¹³C NMR : The tertiary alcohol carbon (C2) appears at δ 70–75 ppm, while the alkyne carbons (C5 and C6) show signals at δ 80–90 ppm (sp-hybridized carbons).
- IR : A sharp peak at ~3300 cm⁻¹ (terminal alkyne C-H stretch) and a broad O-H stretch at ~3400 cm⁻¹ confirm the alcohol and alkyne groups. Compare with isomers lacking these features (e.g., 3-Methylhex-5-yn-2-ol) .
Advanced Research Questions
Q. What computational approaches are effective for predicting the reactivity of this compound in catalytic hydrogenation or oxidation reactions?
- Methodology : Use density functional theory (DFT) to model reaction pathways. For hydrogenation, calculate activation energies for alkyne-to-alkene conversion using catalysts like Lindlar’s Pd. For oxidation (e.g., to ketones), simulate intermediates with oxidizing agents (e.g., KMnO₄) and compare with experimental yields. Validate via kinetic isotope effects or Hammett plots .
Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?
- Methodology : Perform kinetic studies using Huisgen 1,3-dipolar cycloadditions with azides. Steric hindrance from the methyl group at C2 directs reactivity toward the less-substituted alkyne terminus. Electronic effects (e.g., electron-withdrawing groups) can be probed via substituent variation and monitored by HPLC or LC-MS .
Q. What are the challenges in quantifying this compound degradation products under environmental conditions?
- Methodology : Use accelerated degradation studies (UV exposure, pH variation) coupled with LC-MS/MS. Identify photolysis byproducts (e.g., ketones or carboxylic acids) and assess their persistence via half-life calculations. Cross-reference with toxicity databases for ecotoxicological risk assessment .
Data Contradiction & Validation
Q. How to resolve discrepancies in reported boiling points or solubility data for this compound?
- Methodology : Replicate measurements under standardized conditions (e.g., reduced-pressure distillation for boiling points). For solubility, use shake-flask methods with HPLC quantification. Compare results with structurally analogous compounds (e.g., 2-Methylpentan-2-ol, boiling point ~120°C at 1 atm) to identify outliers .
Q. What strategies validate the stability of this compound in long-term storage for kinetic studies?
- Methodology : Conduct stability-indicating assays (e.g., periodic NMR analysis) under inert atmospheres (N₂/Ar) and varying temperatures. Use Arrhenius plots to extrapolate degradation rates. For comparison, reference data from similar tertiary alcohols (e.g., 2-Methyl-2-butanol) .
Experimental Design
Q. How to design a kinetic study for this compound’s acid-catalyzed dehydration?
- Methodology : Monitor reaction progress via in-situ IR (loss of O-H stretch at ~3400 cm⁻¹). Vary acid strength (H₂SO₄ vs. p-TsOH) and temperature to construct a Eyring plot. Isolate intermediates (e.g., carbocations) using low-temperature NMR (-80°C) .
Q. What in vitro assays are suitable for screening this compound’s biological activity?
- Methodology : Use antimicrobial disk diffusion assays (MIC/MBC) and antioxidant DPPH radical scavenging. Compare with structurally related bioactive alcohols (e.g., furan methanol derivatives) and validate cytotoxicity via MTT assays on human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
